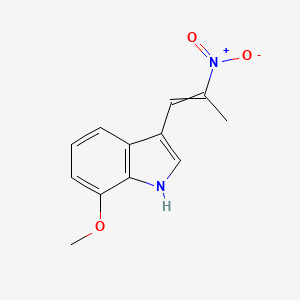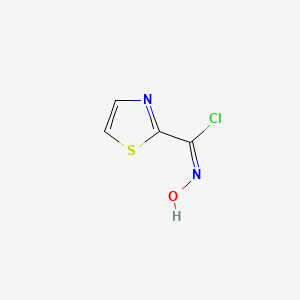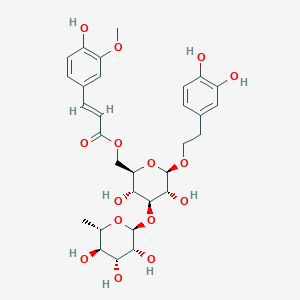
7-HydroxyQuetiapineAcetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-HydroxyQuetiapineAcetate is a metabolite of quetiapine, an atypical antipsychotic agent widely used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder . This compound is known for its pharmacological activity, contributing to the therapeutic effects of quetiapine.
Vorbereitungsmethoden
The synthesis of 7-HydroxyQuetiapineAcetate involves the hydroxylation of quetiapine. This process is typically carried out using cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6 . Industrial production methods often involve the use of metabolically competent human liver cell models, such as HepaRG, to facilitate the biotransformation of quetiapine into its hydroxylated form .
Analyse Chemischer Reaktionen
7-HydroxyQuetiapineAcetate undergoes various chemical reactions, including:
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: This compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include cytochrome P450 inhibitors like ketoconazole and quinidine, which help study the metabolic pathways . The major products formed from these reactions are further hydroxylated and dealkylated metabolites .
Wissenschaftliche Forschungsanwendungen
7-HydroxyQuetiapineAcetate has several scientific research applications:
Wirkmechanismus
The mechanism of action of 7-HydroxyQuetiapineAcetate involves its interaction with various neurotransmitter receptors. It primarily acts as an antagonist at dopamine type 2 (D2) and serotonin 2A (5HT2A) receptors . This interaction helps in modulating neurotransmitter activity, thereby exerting antipsychotic effects. The compound also affects histamine and adrenergic receptors, contributing to its overall pharmacological profile .
Vergleich Mit ähnlichen Verbindungen
7-HydroxyQuetiapineAcetate is unique compared to other similar compounds due to its specific metabolic pathway and pharmacological activity. Similar compounds include:
7-Hydroxy-N-dealkylquetiapine: Another metabolite of quetiapine with similar pharmacological properties.
N-desalkylquetiapine: A metabolite known for its antidepressant effects.
Quetiapine sulfoxide: Formed through the oxidation of quetiapine, this compound has distinct pharmacokinetic properties.
These compounds share some pharmacological activities but differ in their metabolic pathways and specific receptor interactions, highlighting the uniqueness of this compound.
Eigenschaften
Molekularformel |
C23H27N3O4S |
|---|---|
Molekulargewicht |
441.5 g/mol |
IUPAC-Name |
2-[2-[4-(2-hydroxybenzo[b][1,4]benzothiazepin-6-yl)piperazin-1-yl]ethoxy]ethyl acetate |
InChI |
InChI=1S/C23H27N3O4S/c1-17(27)30-15-14-29-13-12-25-8-10-26(11-9-25)23-19-4-2-3-5-21(19)31-22-16-18(28)6-7-20(22)24-23/h2-7,16,28H,8-15H2,1H3 |
InChI-Schlüssel |
WYWODQNHXCBWLV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCOCCN1CCN(CC1)C2=NC3=C(C=C(C=C3)O)SC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-methoxyethyl)-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14080825.png)

![Hydrazinecarboxylic acid, 2-[(methylamino)thioxomethyl]-, 1,1-dimethylethyl](/img/structure/B14080833.png)
![[(Z)-[1-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-imidazol-1-ylethylidene]amino] naphthalene-2-carboxylate](/img/structure/B14080839.png)



![4-[4-(4-Chlorophenyl)-3-methylpiperazin-1-yl]pyridin-3-amine](/img/structure/B14080873.png)


![2-Nitro-5-[4-(piperidin-1-yl)piperidin-1-yl]aniline](/img/structure/B14080909.png)
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-9-[(2S)-2-[(2',7'-difluoro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]propanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-9-[(2S)-2-[(2',7'-difluoro-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]propanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B14080911.png)

